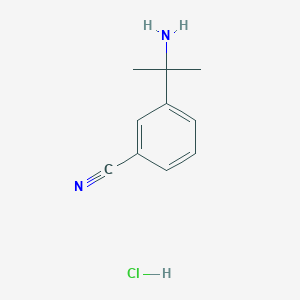

3-(2-Aminopropan-2-yl)benzonitrile hydrochloride

Description

BenchChem offers high-quality 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-aminopropan-2-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-10(2,12)9-5-3-4-8(6-9)7-11;/h3-6H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKASVMDOASEUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909337-24-1 | |

| Record name | 3-(2-aminopropan-2-yl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure analysis of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride

Technical Monograph & Characterization Guide

Executive Summary

This technical guide details the structural characterization, synthesis logic, and quality control parameters for 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride .[1] Often utilized as a "privileged fragment" in fragment-based drug discovery (FBDD), this molecule features a gem-dimethyl group adjacent to the amine.[1] This structural motif is critical in medicinal chemistry for the "Thorpe-Ingold effect" (gem-dimethyl effect), which restricts conformational freedom and blocks metabolic deamination at the

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.[1]

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(2-amino-2-propanyl)benzonitrile hydrochloride |

| Common Name | |

| Molecular Formula | |

| Formula Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |

| Key Functional Groups | Nitrile (Ar-CN), Primary Amine ( |

| Physical State | White to off-white crystalline solid |

| Solubility | High in Water, MeOH, DMSO; Low in DCM, Hexanes |

Synthesis & Production Logic

To understand the impurity profile during analysis, one must understand the genesis of the molecule.[1] The most robust industrial route typically employs a Grignard addition followed by a Ritter Reaction .[1]

Mechanistic Pathway[1]

-

Nucleophilic Addition: 3-Cyanophenylmagnesium bromide (or lithiate) reacts with acetone, or conversely, methylmagnesium bromide reacts with 3-acetylbenzonitrile to form the tertiary alcohol 3-(2-hydroxypropan-2-yl)benzonitrile .[1]

-

Ritter Reaction: The tertiary alcohol is treated with acetonitrile and strong acid (

), generating a stable carbocation stabilized by the gem-dimethyl effect.[1] This is trapped by acetonitrile to form the acetamide.[1] -

Hydrolysis: Acidic hydrolysis removes the acetyl group, yielding the free amine.[1]

-

Salt Formation: Treatment with anhydrous HCl in diethyl ether or dioxane precipitates the hydrochloride salt.[1]

Workflow Diagram

Caption: Figure 1.[2] Synthetic pathway highlighting critical control points where elimination (alkene) or hydrolysis (amide) impurities may arise.

Structural Characterization (The Core)

This section details the expected spectral data. Note that the hydrochloride salt will show distinct shifts compared to the free base, particularly in the protons adjacent to the nitrogen.[1]

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Amine ( | 8.5 – 9.0 | Broad Singlet | 3H | Ammonium protons (exchangeable with |

| Aromatic (Ar-H) | 7.9 – 8.1 | Singlet (approx) | 1H | H2 position (sandwiched between substituents). Most deshielded due to anisotropy of -CN.[1] |

| Aromatic (Ar-H) | 7.8 – 7.9 | Doublet | 1H | H4/H6 position (ortho to -CN). |

| Aromatic (Ar-H) | 7.6 – 7.7 | Triplet (app) | 1H | H5 position (meta to both). |

| Gem-Dimethyl | 1.6 – 1.7 | Singlet | 6H | Diagnostic Peak. The high symmetry of the |

Critical Analysis Point: If the singlet at 1.6 ppm splits or shows satellite peaks, check for:

-

Rotational barriers: Unlikely here, but possible in bulky precursors.[1]

-

Chiral impurities: Not applicable (achiral molecule), but if the precursor was chiral, diastereomers would appear.[1]

-

Elimination Product: Look for olefinic protons at 5.0–6.0 ppm (indicates dehydration of the alcohol intermediate).[1]

Infrared Spectroscopy (FT-IR)

The salt form modifies the amine region significantly.[1]

-

Nitrile Stretch (

): Sharp, distinct band at 2230 -

Ammonium Stretch (

): Broad, strong absorption between 2800 – 3200 cm -

Aromatic Overtones: Weak bands 1600 – 1450 cm

(C=C ring stretch).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion (

): m/z 161.1 (Calculated for -

Fragmentation Pattern:

Analytical Logic & Quality Control

To ensure the material is suitable for drug development, a self-validating analytical workflow is required.[1]

Purity Determination (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

).[1] -

Mobile Phase:

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 210 nm (Amine/backbone) and 254 nm (Aromatic).[1]

Counter-ion Stoichiometry

Because this is a hydrochloride salt, verifying the 1:1 stoichiometry is vital to ensure it isn't a hemi-salt or containing excess free acid.[1]

-

Method: Argentometric Titration (

) with potentiometric endpoint detection.[1] -

Target: Chloride content

18.0% w/w.

Analytical Decision Tree

Caption: Figure 2. Step-by-step analytical logic gate for validating structural integrity and salt stoichiometry.

Handling and Stability

-

Hygroscopicity: Hydrochloride salts of primary amines are often hygroscopic.[1]

-

Protocol: Store in a desiccator at -20°C.

-

Validation: If the solid becomes deliquescent (turns into oil/paste), recrystallize from Isopropanol/Ether.[1]

-

-

Stability: The gem-dimethyl group protects the amine from oxidative deamination (alpha-hydrogen abstraction), making it chemically more stable than its non-methylated analog (benzylamine). However, the nitrile group is susceptible to hydrolysis under strong acidic/basic conditions at elevated temperatures.[1]

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General reference for Ritter Reaction mechanisms and Nitrile hydrolysis).

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 66607804, 3-(2-aminopropan-2-yl)benzonitrile hydrochloride. Retrieved from [Link]

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Reference for the gem-dimethyl effect in drug design). [Link]

Sources

Physicochemical Profiling & Synthetic Utility of 3-(2-Aminopropan-2-yl)benzonitrile HCl

Executive Summary: The Gem-Dimethyl Advantage

In the landscape of modern medicinal chemistry, 3-(2-Aminopropan-2-yl)benzonitrile HCl (CAS: 1909337-24-1) represents a high-value scaffold. It combines two critical structural motifs: a meta-substituted benzonitrile (a bioisostere for carbonyls and a metabolic handle) and a gem-dimethyl substituted primary amine .

This specific arrangement offers the "Thorpe-Ingold" or gem-dimethyl effect, which restricts conformational freedom, often enhancing binding affinity to target proteins (e.g., Monoamine transporters, GPCRs). Furthermore, the substitution of alpha-protons with methyl groups blocks a major metabolic clearance pathway (alpha-hydroxylation/deamination), significantly extending the half-life of derived clinical candidates.

This guide provides a comprehensive technical analysis of this compound, covering its physicochemical properties, synthetic pathways, and analytical characterization.

Chemical Identity & Specifications

| Property | Specification |

| Chemical Name | 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride |

| Synonyms | 3-(1-Amino-1-methylethyl)benzonitrile HCl; |

| CAS Number | 1909337-24-1 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 196.68 g/mol (Salt); 160.22 g/mol (Free Base) |

| SMILES | CC(C)(N)C1=CC=CC(C#N)=C1.Cl |

| Appearance | White to off-white crystalline solid |

| Stoichiometry | 1:1 (Amine : HCl) |

Physicochemical Profile

Understanding the solution-state and solid-state behavior of this salt is critical for formulation and assay development.

Acid-Base Chemistry (pKa)

The basicity of the amine is modulated by the electron-withdrawing nature of the meta-cyano group and the steric bulk of the gem-dimethyl group.

-

Estimated pKa: 9.0 – 9.4

-

Mechanistic Insight: A typical

-dimethylbenzylamine (cumylamine) has a pKa -

Implication: At physiological pH (7.4), the molecule will exist predominantly (>98%) in its cationic, protonated form, ensuring high water solubility and electrostatic interaction potential with receptor binding pockets (e.g., Aspartate residues).

-

Lipophilicity (LogP/LogD)

-

Predicted LogP (Free Base): 1.8 – 2.1

-

LogD (pH 7.4): -0.5 – 0.0

-

Analysis: While the core benzene and gem-dimethyl groups are lipophilic, the ionization of the amine at neutral pH drastically reduces the distribution coefficient (LogD). This suggests the compound will have excellent aqueous solubility but may require active transport or specific formulation strategies for high membrane permeability in passive diffusion assays.

-

Solubility & Stability[4]

-

Water Solubility: High (>50 mg/mL). The HCl salt lattice is disrupted easily by water due to the high solvation energy of the chloride ion and the protonated amine.

-

Hygroscopicity: Moderate. Like many amine hydrochlorides, the salt can adsorb atmospheric moisture. Storage under desiccant is mandatory to prevent deliquescence.

-

Thermal Stability: High melting point (typically >200°C with decomposition). The gem-dimethyl group prevents Hofmann elimination, a common degradation pathway for alkyl amines, enhancing thermal robustness.

Synthetic Methodology

The synthesis of 3-(2-Aminopropan-2-yl)benzonitrile requires careful orchestration to preserve the nitrile group while installing the hindered amine. The Ritter Reaction is the industry standard for this transformation.

Recommended Synthetic Route (The "Knochel-Ritter" Sequence)

This protocol avoids the use of toxic cyanides in the final step and preserves the sensitive nitrile moiety on the ring.

Step 1: Selective Nucleophilic Addition

-

Reagents: 3-Bromobenzonitrile, i-PrMgCl·LiCl (Turbo Grignard), Acetone.

-

Mechanism: Halogen-magnesium exchange at -78°C creates the aryl Grignard species. The low temperature prevents the Grignard from attacking the cyano group (which usually forms a ketone). Quenching with acetone yields the tertiary alcohol.

Step 2: Ritter Reaction (Amine Installation)

-

Reagents: Tertiary Alcohol (from Step 1), Acetonitrile, Sulfuric Acid, followed by HCl hydrolysis.

-

Mechanism: The tertiary alcohol forms a stable tertiary carbocation in strong acid. Acetonitrile acts as a nucleophile to form a nitrilium ion, which is hydrolyzed to the acetamide and subsequently to the free amine.

Synthetic Workflow Diagram

Caption: Figure 1. Selective synthesis via Turbo-Grignard exchange and Ritter amination to preserve the nitrile functionality.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized HCl salt, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (400 MHz, DMSO-d6):

-

8.6-8.9 ppm (br s, 3H): Ammonium protons (

- 7.8-8.0 ppm (m, 2H): Aromatic protons ortho/para to CN (deshielded).

- 7.6-7.7 ppm (t, 1H): Aromatic proton meta to CN.

- 1.65 ppm (s, 6H): Key Diagnostic Signal. The gem-dimethyl group appears as a sharp singlet integrating to 6 protons. This confirms the quaternary carbon center.

-

8.6-8.9 ppm (br s, 3H): Ammonium protons (

Infrared Spectroscopy (FT-IR)

-

2230 cm⁻¹: Sharp, distinct band characteristic of the C≡N nitrile stretch .

-

2800–3000 cm⁻¹: Broad ammonium N-H stretching bands overlapping with C-H stretches.

Mass Spectrometry (LC-MS)

-

Method: ESI+ (Electrospray Ionization, Positive Mode).

-

Expected m/z: 161.1

. -

Fragmentation: Loss of

(17 Da) to give m/z 144 is a common fragmentation pathway for this class of amines.

Handling, Safety & Stability

Self-Validating Safety Protocol:

-

Cyanide Hazard Awareness: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic HCN gas. Always handle in a well-ventilated fume hood.

-

Hygroscopicity Check: Upon receipt, perform a visual inspection. If the solid appears "clumpy" or sticky, it has absorbed moisture. Recrystallization from Isopropanol/Ether is recommended to restore the free-flowing crystalline habit.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture uptake.

References

-

Sigma-Aldrich. 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride Product Specification (CAS 1909337-24-1).[1] Retrieved from

-

PubChem. Compound Summary for CID 66607804: 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride. National Library of Medicine. Retrieved from

-

Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. (Context on gem-dimethyl utility). Retrieved from

- Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (Reference for Turbo Grignard protocol).

Sources

Solubility profile of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride in organic solvents

Topic: Solubility Profile of 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride . As a critical intermediate in the synthesis of monoamine transporter modulators and other bioactive phenethylamine-like scaffolds, understanding its solubility landscape is paramount for optimizing reaction yield, purification (recrystallization), and formulation.

Given the specific nature of this intermediate, this guide synthesizes predictive physicochemical trends derived from structural activity relationships (SAR) with a validated experimental protocol for generating precise quantitative data.

Physicochemical Characterization

Before establishing a solubility profile, one must understand the structural determinants governing the solvation of the molecule.

-

Compound Name: 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride[1][2]

-

Chemical Structure: A benzene ring meta-substituted with a cyano group (-CN) and a 2-aminopropan-2-yl group (a gem-dimethyl amine moiety), stabilized as the hydrochloride salt.

-

Molecular Formula:

-

Key Solvation Drivers:

-

Ionic Character: The ammonium chloride moiety (

) dominates the interaction landscape, necessitating high-dielectric solvents for dissociation. -

Lipophilicity: The gem-dimethyl group and the aromatic ring provide a hydrophobic scaffold, potentially limiting solubility in pure water compared to simple benzylamine salts, while enhancing compatibility with lower alcohols.

-

Crystal Lattice Energy: As a hydrochloride salt, the lattice energy is significant. Dissolution requires a solvent capable of overcoming these lattice forces through efficient solvation of the cation and anion.

-

Predicted Solubility Landscape

Based on the principles of "like dissolves like" and standard behavior of aryl-alkyl amine hydrochlorides (e.g., phentermine HCl, amphetamine HCl derivatives), the following solubility profile is projected. This serves as a baseline for experimental verification.

Table 1: Predicted Solubility Profile (Qualitative)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Protic Polar | Water, Methanol | High (>100 mg/mL) | Strong dipole-dipole interactions and H-bonding capability stabilize the dissociated ions. |

| Protic Polar (Bulky) | Ethanol, Isopropanol | Moderate to High | Alkyl chain length reduces dielectric constant; solubility decreases as chain length increases. Ideal for recrystallization. |

| Aprotic Polar | DMSO, DMF | High | High dielectric constants facilitate salt dissociation; DMSO is an excellent solvent for NMR characterization. |

| Aprotic Polar (Ketones) | Acetone, MEK | Low (<10 mg/mL) | Poor solvation of chloride anions; often used as anti-solvents to precipitate amine salts. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Limited solubility; often requires "ion-pairing" or slight polarity to dissolve significant amounts. |

| Non-Polar | Diethyl Ether, Hexane, Toluene | Insoluble (<0.1 mg/mL) | Lack of dipole moment prevents overcoming the crystal lattice energy of the salt. Used as wash solvents. |

Experimental Protocol: Determination of Saturation Solubility

To generate definitive quantitative data for regulatory or process scaling purposes, the following Equilibrium Solubility Protocol must be executed. This methodology ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Reagents and Equipment[3]

-

Analyte: 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride (>98% purity).[1]

-

Solvents: HPLC Grade (Water, MeOH, EtOH, IPA, Acetone, DCM, Toluene).

-

Equipment: Thermomixer or shaking water bath, HPLC (UV detection) or Gravimetric balance, 0.45 µm PTFE syringe filters.

Step-by-Step Methodology

Phase 1: Sample Preparation

-

Weigh approximately 50 mg of the compound into a 2 mL HPLC vial or glass centrifuge tube.

-

Add 500 µL of the target solvent.

-

Visual Check: If the solid dissolves instantly, add more solid until a visible suspension (excess solid) remains. This ensures saturation.

Phase 2: Equilibration

-

Agitate the suspension at the target temperature (typically 25°C ± 0.5°C) for 24 hours .

-

Expert Insight: While 24 hours is standard, checking at 48 hours confirms no slow crystallization or polymorphic transitions occurred.

-

-

Protect light-sensitive compounds (though benzonitriles are generally stable) by wrapping vials in foil.

Phase 3: Separation and Sampling

-

Centrifuge the samples at 10,000 rpm for 5 minutes or allow to settle.

-

Filter the supernatant using a 0.45 µm PTFE filter (compatible with most organics) or PVDF (for aqueous) into a clean vial.

-

Critical Control Point: Pre-saturate the filter with a small volume of the supernatant to prevent adsorption loss of the drug on the filter membrane.

-

Phase 4: Quantification (HPLC Method Preferred)

-

Dilute the filtrate with the mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear calibration range.

-

Inject onto an HPLC (C18 Column, UV @ 220-254 nm).

-

Calculate concentration (

) using a pre-established calibration curve.

Phase 5: Gravimetric Alternative (If HPLC unavailable)

-

Pipette a known volume (

) of the clear filtrate into a pre-weighed aluminum weighing boat ( -

Evaporate the solvent under vacuum or nitrogen stream.

-

Dry the residue to constant weight (

). -

Calculate Solubility:

.

Workflow Visualization

The following diagram illustrates the critical path for solubility determination, ensuring data integrity.

Figure 1: Standard Operating Procedure (SOP) workflow for determination of thermodynamic solubility.

Application: Recrystallization Strategy

The primary utility of the solubility profile for this compound is the development of a purification process. The goal is to identify a solvent system with a steep solubility-temperature gradient.

Solvent Selection Logic

-

Ideal Solvent: High solubility at boiling point, low solubility at ambient/freezing temperature.

-

Recommended System: Isopropanol (IPA) or Ethanol/Ethyl Acetate mixtures.

-

Rationale: Amine hydrochlorides are often too soluble in Methanol/Water (poor recovery) and insoluble in Ethyl Acetate. IPA often hits the "Goldilocks" zone.

-

Anti-Solvent Crystallization

If a single solvent fails, an anti-solvent method is recommended:

-

Dissolve crude 3-(2-Aminopropan-2-yl)benzonitrile HCl in a minimum volume of Methanol (warm).

-

Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until turbidity persists.

-

Cool to 0°C to maximize yield.

Figure 2: Decision tree for selecting the optimal recrystallization solvent system.

References

-

PubChem. (n.d.). 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

- Bhattachar, S. N., Desuri, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018. (Standard protocol reference for solubility profiling).

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on amine salt properties).[4][5][6]

Sources

- 1. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Role of 3-(2-Aminopropan-2-yl)benzonitrile HCl as a pharmacophore in drug discovery

[1]

Executive Summary

In modern medicinal chemistry, 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride (often referred to as a meta-cyanocumylamine derivative) represents a "privileged structure" used to overcome specific ADME (Absorption, Distribution, Metabolism, Excretion) failures.

While simple benzylamines are common in high-throughput screening hits, they frequently suffer from rapid metabolic clearance via benzylic oxidation and high conformational entropy. This specific molecule serves as a high-value building block because it simultaneously addresses three critical design challenges:

-

Metabolic Stability: The gem-dimethyl group blocks the benzylic position from Cytochrome P450-mediated oxidation.

-

Conformational Locking: The Thorpe-Ingold effect restricts the amine into a bioactive conformation, improving binding affinity.

-

Synthetic Versatility: The nitrile group acts as a robust bioisostere for carbonyls or a precursor for amidines and tetrazoles.

Mechanistic Pharmacochemistry[1]

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of this pharmacophore is the quaternary carbon linking the benzene ring and the amine. Unlike a flexible benzylamine, the two methyl groups create steric bulk that restricts rotation around the

-

Entropic Advantage: By restricting the number of rotatable bonds, the molecule is pre-organized into a conformation closer to the bound state. This reduces the entropic penalty (

) upon binding to the target protein, theoretically improving the free energy of binding ( -

Structural Impact: The bond angle is compressed (approx.

vs. wider angles in unsubstituted chains), forcing the amine and the aromatic ring into specific spatial vectors often required by GPCRs and kinase hinge regions.

Metabolic Blockade

Benzylic carbons are notorious "soft spots" in drug discovery. CYP450 enzymes (particularly CYP3A4 and CYP2D6) readily hydroxylate benzylic carbons, leading to deamination and rapid clearance.

-

Mechanism: The gem-dimethyl substitution removes the abstractable benzylic hydrogens. This forces the metabolic machinery to attack less reactive sites (e.g., the aromatic ring), significantly extending the in vivo half-life (

).

The Nitrile Anchor

The meta-position nitrile (-CN) serves dual roles:

-

Electronic Modulation: It is a strong electron-withdrawing group (EWG), lowering the

of the amine (compared to a non-substituted phenyl), which can improve membrane permeability by increasing the fraction of the neutral species at physiological pH. -

Interaction Vector: The nitrile nitrogen is a weak but specific hydrogen bond acceptor (HBA), often interacting with backbone amides or water networks in the binding pocket (e.g., the "back pocket" of kinase domains).

Experimental Protocol: Synthesis of 3-(2-Aminopropan-2-yl)benzonitrile HCl

Context: Direct synthesis from 3-cyanophenyl precursors is difficult because Grignard reagents (needed to add the methyl groups) attack the nitrile. The following protocol utilizes a Late-Stage Cyanation Strategy to ensure high fidelity.

Phase 1: Construction of the Hindered Amine (Ritter Sequence)

-

Reagents: 1,3-Dibromobenzene, n-Butyllithium (n-BuLi), Acetone, Acetonitrile, Sulfuric Acid.

-

Precaution: Perform lithiation under strictly anhydrous conditions (Ar/N2 atmosphere).

Step 1: Lithiation and Alkylation

-

Dissolve 1,3-dibromobenzene (1.0 eq) in anhydrous THF at -78°C.

-

Add n-BuLi (1.1 eq) dropwise over 30 mins. Stir for 1 hour to generate the lithiated species.

-

Add anhydrous acetone (1.5 eq) slowly. The solution will form the lithium alkoxide.

-

Quench with saturated

. Extract with EtOAc, dry over

Step 2: Ritter Reaction (Amine Installation)

-

Dissolve the tertiary alcohol in glacial acetic acid.

-

Add Acetonitrile (5.0 eq) and cool to 0°C.

-

Add concentrated

(2.0 eq) dropwise. -

Allow to warm to room temperature and stir for 12 hours.

-

Pour onto ice/water. Neutralize with NaOH. The precipitate is N-(2-(3-bromophenyl)propan-2-yl)acetamide .

Phase 2: Functional Group Transformation

-

Reagents: Zinc Cyanide (

),

Step 3: Palladium-Catalyzed Cyanation

-

Dissolve the bromo-acetamide intermediate in degassed DMF.

-

Add

(0.6 eq) and -

Heat to 90°C under inert atmosphere for 4-6 hours.

-

Workup: Cool, dilute with water, and extract with EtOAc. Caution: Cyanide waste requires specific disposal protocols (bleach treatment).

-

Purify via silica flash chromatography to yield N-(2-(3-cyanophenyl)propan-2-yl)acetamide .

Step 4: Hydrolysis to the Hydrochloride Salt

-

Suspend the acetamide in 6N HCl (aq) and reflux for 24 hours. Note: The nitrile is relatively robust, but monitoring is required to prevent hydrolysis to the carboxylic acid.

-

Alternatively, use acidic ethanol (HCl/EtOH) to cleave the amide if the nitrile proves sensitive.

-

Concentrate in vacuo. Recrystallize from Isopropanol/Ether to yield 3-(2-Aminopropan-2-yl)benzonitrile HCl .

Visualization of Pathways[2]

Synthesis Workflow

The following diagram illustrates the "Late-Stage Cyanation" route, ensuring the nitrile group remains intact while installing the sterically hindered amine.

Caption: Figure 1. Self-validating synthesis route avoiding Grignard attack on the nitrile group.

Pharmacophore Interaction Map

This diagram visualizes how the molecule interacts within a hypothetical binding pocket (e.g., a kinase or GPCR), highlighting the specific role of each structural component.

Caption: Figure 2.[1] Interaction map showing the Gem-Dimethyl group as a hydrophobic anchor and conformational lock.

Applications in Drug Design Data[1][4][5][6][7]

The following table summarizes the comparative advantage of the cumyl-nitrile scaffold against standard benzylamine analogs in lead optimization.

| Feature | Standard Benzylamine | 3-(2-Aminopropan-2-yl)benzonitrile | Optimization Benefit |

| Metabolic Stability | Low (Benzylic Oxidation) | High (Quaternary Carbon Block) | Increased |

| Conformation | High Entropy (Flexible) | Restricted (Thorpe-Ingold) | Improved Potency ( |

| Lipophilicity (LogP) | Lower | Higher (+2 Methyls) | Improved Blood-Brain Barrier (BBB) penetration. |

| Selectivity | Promiscuous | Vector-Specific | Rigid structure reduces off-target binding. |

References

-

Beilstein Journals. "Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles." Beilstein Journal of Organic Chemistry, 2021. Link

-

National Institutes of Health (NIH). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. Link

-

ScienceOpen. "Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification." ScienceOpen, 2023. Link

-

BenchChem. "Application of Benzonitrile in the Synthesis of Pharmaceuticals." BenchChem Application Notes, 2025. Link

-

National Institutes of Health (NIH). "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." Acta Pharmaceutica Sinica B, 2021. Link

Methodological & Application

Application Note: High-Efficiency Peptide Coupling of 3-(2-Aminopropan-2-yl)benzonitrile HCl

[1]

Abstract & Strategic Overview

This guide details the optimized protocols for incorporating 3-(2-Aminopropan-2-yl)benzonitrile HCl (CAS: 1019543-98-6, hereafter referred to as Compound A ) into peptide backbones or small molecule drug scaffolds.[1]

The Challenge: Compound A presents a unique "dual-threat" to standard amide bond formation:

-

Steric Hindrance: The amine is attached to a quaternary carbon (gem-dimethyl group).[1] This

-disubstitution creates significant steric bulk, severely retarding nucleophilic attack.[1] -

Electronic Deactivation: The meta-nitrile group is electron-withdrawing, reducing the nucleophilicity of the amine nitrogen.[1]

The Solution: Standard carbodiimide chemistries (EDC/HOBt) are insufficient.[1][2] Successful coupling requires high-energy active esters (7-azabenzotriazole or oxyma-based) or in situ acid halide generation to overcome the activation energy barrier.[1]

Chemical Profile

| Property | Specification |

| Compound Name | 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride |

| Structure | Benzene ring substituted at C3 with -CN and at C1 with |

| Molecular Weight | 196.68 g/mol (HCl salt); 160.22 g/mol (Free base) |

| Key Feature | Gem-dimethyl steric block at the nucleophilic site.[1][3] |

| Solubility | Soluble in DMF, DMSO, Methanol. Sparingly soluble in DCM.[1] |

Critical Reagent Selection Strategy

To ensure reaction success, reagent selection must be deliberate.[4][5]

A. Coupling Reagents[1][2][4][6][7][8]

-

Primary Recommendation (HATU): The 7-azabenzotriazole (HOAt) ester generated by HATU is more reactive than standard HOBt esters due to the neighboring group effect (pyridine nitrogen) which accelerates the aminolysis step, crucial for hindered amines.[1]

-

Alternative (TCFH/NMI): Tetramethylchloroformamidinium hexafluorophosphate (TCFH) with N-methylimidazole (NMI) generates a highly reactive acyl imidazolium species, often superior for extremely hindered N-methyl or

-disubstituted amines.[1]

B. Base Selection[1][2][4]

-

DIEA (Diisopropylethylamine): The standard base.[1] You must use enough to neutralize the HCl salt of Compound A and the acid generated during activation.

-

2,4,6-Collidine: Use if the carboxylic acid partner is prone to racemization (e.g., Cysteine, Histidine derivatives).

Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: General coupling to standard amino acids or drug fragments.[1]

Materials:

-

DIEA (4.0 equiv) — Critical: Extra equivalents required for HCl salt neutralization.[1]

-

Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)[1]

Procedure:

-

Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[1]

-

Base Addition 1: Add DIEA (1.0 equiv) to initiate active ester formation.[1] Stir for 2-5 minutes. Solution should turn yellow/orange.

-

Amine Preparation: In a separate vial, dissolve Compound A (1.2 equiv) in minimal DMF. Add DIEA (3.0 equiv) to this solution to neutralize the HCl salt and liberate the free amine.[1]

-

Coupling: Add the Amine/DIEA solution to the activated Acid solution.

-

Reaction: Flush with Nitrogen/Argon, cap, and stir at Room Temperature (RT) for 2–4 hours.

-

Note: For extremely hindered acids (e.g., Aib, Proline), heating to 40°C or extending time to 12h may be required.

-

-

Monitoring: Check via LCMS. Look for the disappearance of the acid and formation of the product mass (

).[1]

Protocol B: The "High-Power" Method (TCFH/NMI)

Best for: Extremely hindered partners or if Protocol A yields <50%.[1]

Materials:

-

N-Methylimidazole (NMI) (3.0 equiv)[1]

-

Solvent: Anhydrous Acetonitrile (MeCN) or DCM (if solubility permits).[1][2]

Procedure:

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the steric demand of the carboxylic acid partner.

Figure 1: Decision tree for selecting coupling conditions based on steric hindrance.

Troubleshooting & Optimization Table

| Observation | Probable Cause | Corrective Action |

| No Reaction (0% Yield) | Amine still protonated (HCl salt). | Ensure DIEA is at least 3.0-4.0 equivalents total.[1] Check pH of reaction mixture (should be basic, pH ~8-9 on wet paper). |

| Low Yield (<30%) | Steric clash prevents attack on Active Ester.[1] | Switch from HATU to TCFH/NMI (Protocol B) or generate Acid Chloride (using Ghosez's reagent).[1] |

| Epimerization | Over-activation or high base concentration.[1] | Switch base to 2,4,6-Collidine (weaker base).[1] Cool reaction to 0°C during addition.[1] |

| Side Product (+99 Da) | Guanidinylation of amine by HATU.[1] | This occurs if HATU is in excess and reaction is slow.[1] Use exactly 1.0 equiv HATU or switch to PyAOP (Phosphonium salt).[1] |

References

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[5][8][9] Journal of the American Chemical Society.[1][10] [1]

-

Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. [1]

-

El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

-

Tailhades, J., et al. (2017). "TCFH/NMI: A Versatile Reagent for the Coupling of Sterically Hindered Amino Acids."[2] Angewandte Chemie International Edition. (Demonstrates superiority for hindered amines). [1]

Sources

- 1. Buy 3-[(Propan-2-yl)amino]benzonitrile | 1019543-98-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Aminobenzonitrile [drugs.ncats.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jpt.com [jpt.com]

- 6. peptide.com [peptide.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. bachem.com [bachem.com]

- 9. peptide.com [peptide.com]

- 10. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategies for Optimizing Reductive Amination with the Sterically Hindered Amine 3-(2-Aminopropan-2-yl)benzonitrile HCl

Abstract

Reductive amination stands as a cornerstone transformation in medicinal chemistry and drug development for the synthesis of secondary and tertiary amines.[1] This application note provides a comprehensive technical guide for researchers utilizing 3-(2-aminopropan-2-yl)benzonitrile hydrochloride, a sterically hindered primary amine, in reductive amination reactions. We delve into the mechanistic challenges posed by steric hindrance, offer a comparative analysis of common reducing agents, and present detailed, optimized protocols for reacting with both aldehydes and challenging ketone substrates. This guide is designed to equip scientists with the expertise to troubleshoot and successfully implement this reagent for the introduction of the unique 3-(2-amino-2-propyl)benzonitrile moiety into target molecules.

Introduction: The Challenge and Utility of Hindered Amines

The direct alkylation of amines is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary amine products.[2] Reductive amination offers a robust and controllable alternative, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[3][4] This method is widely favored for its broad functional group tolerance and often mild reaction conditions.[5]

The reagent 3-(2-aminopropan-2-yl)benzonitrile presents a unique synthetic opportunity, incorporating a tertiary carbon center adjacent to the amine and a versatile nitrile group. However, its structure also introduces a significant challenge: steric hindrance. The bulky tertiary carbon group can kinetically impede the initial nucleophilic attack on the carbonyl partner, disfavoring the formation of the necessary imine intermediate.[5][6] Furthermore, as the amine is supplied as a hydrochloride salt, it is non-nucleophilic and requires in situ neutralization. This guide provides the foundational principles and practical protocols to overcome these hurdles.

Mechanistic Considerations

The reductive amination process occurs in two principal stages:

-

Imine/Iminium Ion Formation: The nucleophilic amine attacks the carbonyl carbon of an aldehyde or ketone to form a hemiaminal intermediate. This is followed by the elimination of water to yield an imine (from primary amines) or an iminium ion (from secondary amines).[3] This dehydration step is reversible and often the rate-limiting step, particularly with sterically encumbered reactants.

-

Reduction: A hydride-based reducing agent or catalytic hydrogenation reduces the C=N double bond of the imine/iminium ion to furnish the final amine product.[7]

The critical challenge with 3-(2-aminopropan-2-yl)benzonitrile is driving the equilibrium of the first stage towards the imine intermediate. The steric bulk around the nitrogen atom hinders the approach to the carbonyl carbon, making both hemiaminal and imine formation difficult.

Caption: General mechanism of reductive amination.

Optimizing the Reaction: Key Parameters

Successful reductive amination with a hindered amine requires careful selection of reagents and conditions to favor the formation and reduction of the imine intermediate over competing side reactions, such as the reduction of the starting carbonyl.

Neutralization of the Amine Salt

The 3-(2-aminopropan-2-yl)benzonitrile HCl is an ammonium salt and is not nucleophilic. Before it can participate in the reaction, it must be neutralized to the free amine. This is typically achieved by adding at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

Selection of the Reducing Agent

The choice of reducing agent is critical. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde or ketone.[8] While sodium borohydride (NaBH₄) can be used, it may also reduce the parent carbonyl, requiring a two-step process where the imine is pre-formed before the reductant is added.[9] For one-pot reactions, milder and more selective agents are preferred.

| Reducing Agent | Key Advantages | Considerations & Limitations | Typical Solvents |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminiums.[3][9] Tolerates a wide range of functional groups. Effective in one-pot procedures. | Moisture-sensitive. Acetic acid is produced as a byproduct. | DCE, DCM, THF |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at weakly acidic pH (pH 4-6).[2][8] Stable in methanol. | Highly toxic (releases HCN upon strong acidification). Less reactive than STAB. | MeOH, EtOH |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" and atom-economical.[3] Effective for many substrates. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups, and sometimes nitriles under harsh conditions). Requires specialized pressure equipment. | EtOH, MeOH, EtOAc |

For 3-(2-aminopropan-2-yl)benzonitrile, Sodium Triacetoxyborohydride (STAB) is the recommended starting choice due to its high selectivity, mild nature, and proven efficacy in one-pot reactions with challenging substrates.[3][8] Its slightly acidic nature can also help catalyze imine formation.

Additives to Drive Imine Formation

To overcome the kinetic barrier of imine formation, two strategies are highly effective:

-

Water Removal: The formation of the imine is a condensation reaction that releases water. Adding a dehydrating agent, such as powdered 4Å molecular sieves, can sequester this water and drive the equilibrium toward the product, significantly increasing reaction rates and yields.

-

Lewis Acid Catalysis: For particularly unreactive carbonyls (especially ketones), a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can be added.[9] The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hindered amine.

Detailed Experimental Protocols

Caption: Standard workflow for reductive amination using STAB.

Protocol 1: General Procedure for Aldehydes with STAB

This protocol is a robust starting point for the reaction of 3-(2-aminopropan-2-yl)benzonitrile HCl with various aldehydes.

Materials:

-

3-(2-aminopropan-2-yl)benzonitrile HCl (1.0 eq)

-

Aldehyde (1.0-1.1 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

-

Round-bottom flask with magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-aminopropan-2-yl)benzonitrile HCl (1.0 eq) and the aldehyde (1.1 eq).

-

Add anhydrous DCE to create a solution or suspension with a concentration of approximately 0.1-0.2 M with respect to the amine.

-

Add triethylamine (1.1 eq) to the stirring mixture and allow it to stir at room temperature for 5 minutes to ensure complete neutralization of the amine salt.

-

Allow the mixture to stir for an additional 30-60 minutes at room temperature to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Protocol 2: Enhanced Procedure for Ketones and Challenging Substrates

This modified protocol incorporates a Lewis acid to facilitate the reaction with less electrophilic ketones.

Materials:

-

All materials from Protocol 1

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (1.2 eq)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-aminopropan-2-yl)benzonitrile HCl (1.0 eq) and the ketone (1.2 eq).

-

Add anhydrous DCE to a concentration of 0.1-0.2 M.

-

Add triethylamine (1.1 eq) and stir for 5 minutes.

-

Add titanium(IV) isopropoxide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 40-50 °C and stir for 2-4 hours to drive imine formation.

-

Cool the reaction to room temperature.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq).

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion.

-

Proceed with the aqueous workup (Step 7) and purification (Steps 8-10) as described in Protocol 1.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Incomplete neutralization of amine salt.2. Insufficient imine formation due to steric hindrance.3. Deactivated reducing agent (hydrolyzed STAB). | 1. Ensure at least 1.1 eq of base is used.2. Increase pre-stir time before adding STAB. Add 4Å molecular sieves. For ketones, use Protocol 2 with Ti(Oi-Pr)₄.3. Use a fresh bottle of STAB and anhydrous solvents. |

| Recovery of Starting Carbonyl | Imine formation is the failing step; the carbonyl is not being consumed. | This strongly indicates a need to push the imine equilibrium. Use Protocol 2, increase temperature (40-60 °C), and/or add molecular sieves. |

| Formation of Alcohol Byproduct | The reducing agent is reducing the starting carbonyl instead of the imine. | This is rare with STAB but can occur with NaBH₄. Ensure the imine has sufficient time to form before adding the reductant. Switch to a more selective agent like STAB. |

| Complex Mixture of Products | Potential side reactions or degradation. The nitrile group is generally stable to borohydrides but can be reduced under some catalytic hydrogenation conditions. | Confirm the stability of starting materials and product to the reaction conditions. Ensure the workup is not too acidic or basic. Re-purify the product. |

Conclusion

The successful application of 3-(2-aminopropan-2-yl)benzonitrile HCl in reductive amination is readily achievable through the careful management of its steric and salt properties. The use of a non-nucleophilic base is mandatory, and the selection of a mild, chemoselective reducing agent like sodium triacetoxyborohydride is highly recommended. For challenging substrates, particularly ketones, driving the initial imine formation through the use of Lewis acids or water scavengers is a highly effective strategy. The protocols and troubleshooting guidance provided herein serve as a robust framework for researchers to confidently employ this valuable building block in the synthesis of novel chemical entities.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

-

National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]

-

Myers, A. (n.d.). Myers Chem 115: C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

-

Chemistry Steps. (2024). Reductive Amination. [Link]

-

MDPI. (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

-

ResearchGate. (2025). Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]

-

Royal Society of Chemistry. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. [Link]

-

JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

-

ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Methods for hydrolysis of the nitrile group in 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride

An Application Note from the Senior Application Scientist

Topic: Methods for Selective Hydrolysis of the Nitrile Group in 3-(2-Aminopropan-2-yl)benzonitrile Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive technical guide on the selective hydrolysis of the nitrile moiety in 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride to its corresponding carboxylic acid, a transformation often critical in the synthesis of pharmaceutical intermediates. The presence of a primary amine poses a significant challenge, necessitating careful selection of reaction conditions to ensure chemoselectivity and prevent unwanted side reactions. We present and critically evaluate three distinct methodologies: classical acid-catalyzed hydrolysis, base-catalyzed hydrolysis, and modern enzymatic hydrolysis using nitrilase. Each method is detailed with an emphasis on the underlying chemical principles, causality behind experimental choices, and a step-by-step protocol. A comparative analysis is provided to guide researchers in selecting the optimal method based on laboratory capabilities, desired yield, purity, and green chemistry considerations.

Introduction and Strategic Considerations

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis.[1][2] For the substrate 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride, this reaction is complicated by the presence of a primary amino group. The strategic challenge lies in hydrolyzing the chemically robust nitrile C≡N triple bond without compromising the integrity of the rest of the molecule.

The starting material exists as a hydrochloride salt, meaning the primary amine is protonated to form an ammonium ion. This has significant implications for its reactivity:

-

Under acidic conditions , the amine is protected in its non-nucleophilic ammonium form, simplifying the reaction.[3]

-

Under basic conditions , the ammonium salt is neutralized to the free amine, which is nucleophilic and could potentially lead to side reactions, although its tertiary alkyl substitution offers some steric hindrance.

-

Under neutral conditions , as employed in biocatalysis, the substrate's pH-dependent form must be considered to ensure compatibility with the enzyme system.

This guide explores methodologies to navigate these challenges effectively.

Method 1: Acid-Catalyzed Hydrolysis

This classical approach is often the first choice due to the inherent protection of the amino group as an ammonium salt under acidic conditions.

Principle and Rationale

Acid-catalyzed hydrolysis proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[4][5] The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[1][6][7] Because the reaction is often driven to completion under heating, the amide intermediate is typically not isolated.[8] The final step, the hydrolysis of the amide to the carboxylic acid and an ammonium ion, is effectively irreversible as the released ammonia is immediately protonated by the acid medium.[8]

This method is robust and generally high-yielding. However, the harsh conditions (strong acid, high temperature) can be detrimental to sensitive substrates, though the target molecule is relatively stable.[9]

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Detailed Protocol: Acid-Catalyzed Hydrolysis

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride (1.0 eq.).

-

Reagents: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (10-20 volumes). The use of concentrated acid can accelerate the reaction but may require more careful temperature control.[10]

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.[2][11]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours). The disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) is also a good indicator.

-

Work-up: a. Cool the reaction mixture to room temperature and then in an ice bath. b. The product, 3-(2-Aminopropan-2-yl)benzoic acid, may precipitate as a hydrochloride salt. If not, carefully adjust the pH to its isoelectric point (typically pH 3-5) with a base (e.g., 6 M NaOH) to induce precipitation. c. Collect the solid product by vacuum filtration. d. Wash the solid with cold deionized water and then with a small amount of cold acetone or ethanol to remove impurities.

-

Purification: Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., water/ethanol).

Method 2: Base-Catalyzed Hydrolysis

This method is an alternative to acid hydrolysis but requires careful consideration of the free primary amine's reactivity.

Principle and Rationale

In the presence of a strong base like sodium hydroxide (NaOH), the ammonium salt is first neutralized to the free amine. The hydroxide ion (OH⁻), a strong nucleophile, then directly attacks the electrophilic nitrile carbon.[4][7] Similar to the acid-catalyzed route, the reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the basic conditions to a carboxylate salt.[12] Ammonia is liberated as a byproduct.[11][5] A final acidification step is required to protonate the carboxylate salt to yield the desired carboxylic acid product.[11]

The primary risk is the potential for side reactions involving the deprotected amine, although this is less of a concern for this specific sterically hindered substrate. The conditions are typically harsh (high temperatures, concentrated base), which may not be suitable for more complex molecules.[8]

Caption: General Workflow for Enzymatic Nitrile Hydrolysis.

Detailed Protocol: Enzymatic Hydrolysis

-

Enzyme Selection: Obtain a nitrilase. A screening kit with several nitrilases may be necessary to identify an enzyme with high activity for the specific substrate.

-

Setup: In a temperature-controlled shaker flask, prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0-8.0).

-

Substrate Preparation: Dissolve 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride in the buffer to a final concentration of 10-100 mM. Ensure the pH remains within the optimal range for the chosen enzyme.

-

Reaction Initiation: Add the nitrilase enzyme (as a whole-cell catalyst, cell-free extract, or purified enzyme) to the substrate solution.

-

Incubation: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30 °C) with gentle shaking (e.g., 150-200 rpm) to ensure proper mixing.

-

Monitoring: Monitor the formation of the carboxylic acid product by HPLC.

-

Work-up: a. Once the reaction reaches completion, terminate it by removing the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetonitrile). b. Collect the supernatant. c. Adjust the pH of the supernatant to the product's isoelectric point using 1 M HCl to precipitate the product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry.

Comparative Analysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis (Nitrilase) |

| Principle | H₃O⁺ catalyzed, amine protected | OH⁻ nucleophilic attack | Biocatalytic, chemoselective |

| Reagents | Strong acid (HCl, H₂SO₄) | Strong base (NaOH, KOH) | Nitrilase enzyme, buffer |

| Temperature | High (Reflux, ~100-110°C) | High (Reflux, ~80-100°C) | Mild (Room Temp, ~25-40°C) |

| pH | Strongly Acidic (<1) | Strongly Basic (>13) | Near-Neutral (~6-8) |

| Reaction Time | 12 - 24 hours | 8 - 20 hours | 4 - 48 hours (enzyme dependent) |

| Work-up | pH adjustment/precipitation | Extraction, acidification | Centrifugation, acidification |

| Pros | Reliable, amine self-protected | Effective for robust molecules | High chemoselectivity, mild conditions, green |

| Cons | Harsh conditions, high energy | Harsh conditions, amine deprotection | Enzyme cost/availability, substrate specific |

Conclusion and Recommendation

All three methods are viable for the hydrolysis of 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride.

-

Acid-catalyzed hydrolysis is the most straightforward and reliable classical method due to the inherent protection of the amino group.

-

Base-catalyzed hydrolysis is also effective but requires an additional neutralization step and careful control to avoid potential side reactions.

-

Enzymatic hydrolysis represents the superior method in terms of selectivity, safety, and environmental impact. [13]Its mild reaction conditions are ideal for preserving the integrity of potentially complex pharmaceutical intermediates.

For drug development and process chemistry where purity, selectivity, and sustainable practices are paramount, the initial investment in screening for a suitable nitrilase is highly recommended. For general laboratory synthesis where robustness and simplicity are key, acid-catalyzed hydrolysis remains an excellent and dependable choice.

References

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]

-

Vaia. Hydrolysis of benzonitrile by dilute HCl yields. Available from: [Link]

-

ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles. Available from: [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021-09-25). Available from: [Link]

-

Chemguide. hydrolysis of nitriles. Available from: [Link]

-

Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available from: [Link]

-

Wikipedia. Nitrilase. Available from: [Link]

-

Bentham Science. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021-08-27). Available from: [Link]

-

JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025-05-22). Available from: [Link]

-

Royal Society of Chemistry. Enzymatic Hydrolysis of Nitriles and Dinitriles. (1990-01-01). Available from: [Link]

-

ResearchGate. The mechanism of action of nitrilase enzymes. Available from: [Link]

-

Grokipedia. hydrolysis of nitriles. Available from: [Link]

-

Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Thieme. The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Available from: [Link]

-

Wordpress. Nitrilase/nitrile Hydrases. Available from: [Link]

-

Organic Synthesis. Hydrolysis of Nitriles. Available from: [Link]

-

National Center for Biotechnology Information. Cryo-EM structure of bacterial nitrilase reveals insight into oligomerization, substrate recognition, and catalysis - PMC. Available from: [Link]

-

Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. Available from: [Link]

-

YouTube. CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024-05-29). Available from: [Link]

-

Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available from: [Link].

-

Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Available from: [Link]

-

LibreTexts Chemistry. 20.7: Chemistry of Nitriles. (2025-01-19). Available from: [Link]

-

YouTube. Base Hydrolysis of Benzonitrile. (2016-04-07). Available from: [Link]

-

De Gruyter. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Available from: [Link]

- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (2025-06-23). Available from: [Link]

-

CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. Available from: [Link]

-

BYJU'S. Acidic Hydrolysis of Nitriles. (2022-03-14). Available from: [Link]

-

Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [Link]

-

Oxford Academic. Hydrolysis of para‐substituted benzonitriles in water. Available from: [Link]

- Google Patents. US3920670A - Process for hydrolysis of nitriles.

-

Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021-04-16). Available from: [Link]

-

LibreTexts Chemistry. The Hydrolysis of Nitriles. (2023-01-22). Available from: [Link]

-

ACS Publications. A simple method for converting nitriles to amides. Hydrolysis with potassium hydroxide in tert-butyl alcohol. Available from: [Link]

-

LibreTexts Chemistry. 23.13: Protection of Amino Groups in Synthesis. (2021-07-31). Available from: [Link]

-

ACS Publications. Amino Acid-Protecting Groups. (2009-04-13). Available from: [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024-04-26). Available from: [Link]

-

OpenStax. 20.7 Chemistry of Nitriles. (2023-09-20). Available from: [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). Available from: [Link]

-

Organic Chemistry Portal. Amino Protecting Groups Stability. Available from: [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. youtube.com [youtube.com]

- 13. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Preparation of Stock Solutions for 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride

This Application Note provides a rigorous, field-validated protocol for the preparation, handling, and storage of stock solutions for 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride . It is designed for researchers requiring high-precision dosing in biological assays, medicinal chemistry, or pharmacological screening.

Abstract & Scope

3-(2-Aminopropan-2-yl)benzonitrile hydrochloride is a functionalized aromatic nitrile containing a sterically hindered primary amine (cumylamine derivative). Its hydrochloride salt form confers improved water solubility compared to the free base, but also introduces hygroscopicity. This guide outlines the optimal solvent selection (DMSO vs. Aqueous), step-by-step solubilization protocols, and storage conditions to prevent hydrolysis of the nitrile group or oxidation of the amine.

Physicochemical Profile

Understanding the fundamental properties of the target compound is the first step in successful solution preparation.

| Property | Value | Notes |

| Chemical Name | 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride | |

| Molecular Formula | Salt stoichiometry is 1:1 | |

| Molecular Weight | 196.68 g/mol | Use this value for all molarity calculations |

| Free Base MW | 160.22 g/mol | Provided for reference only |

| Appearance | White to off-white crystalline solid | |

| Hygroscopicity | Moderate to High | Handle in low humidity or inert atmosphere |

| Solubility (DMSO) | High (>100 mM) | Preferred for cryo-storage |

| Solubility (Water) | Moderate to High (>50 mM) | pH dependent; acidic pH maintains solubility |

Solubility Assessment & Solvent Selection

The choice of solvent dictates the stability and utility of the stock solution.

Decision Logic (Graphviz Diagram)

The following decision tree illustrates the logic for selecting the appropriate solvent system based on the intended downstream application.

Figure 1: Solvent selection decision tree based on experimental requirements.

Critical Considerations:

-

DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. It prevents microbial growth, minimizes hydrolysis of the nitrile group, and maintains the amine salt in solution at low temperatures. Grade: Use Anhydrous, Sterile-Filtered DMSO (≥99.9%).

-

Water/Aqueous Buffers: The hydrochloride salt is water-soluble. However, aqueous solutions are prone to microbial contamination and potential slow hydrolysis of the nitrile to an amide/acid over extended periods. Recommendation: Prepare aqueous solutions immediately prior to use.

Protocol: Preparation of 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mL stock solution at 10 mM concentration.

Materials Required[5][6][7]

-

3-(2-Aminopropan-2-yl)benzonitrile hydrochloride (Solid)

-

Anhydrous DMSO (Sigma-Aldrich or equivalent, stored over molecular sieves)

-

Amber glass vial (Borosilicate, screw cap with PTFE liner)

-

Analytical Balance (Precision 0.1 mg)

-

Vortex Mixer

Step-by-Step Methodology

1. Calculation:

2. Weighing (Hygroscopic Precautions):

-

Equilibrate the compound vial to room temperature before opening to prevent condensation.

-

Rapidly weigh 19.67 mg of the solid into the amber glass vial.

-

Note: If the specific mass weighed deviates (e.g., 20.1 mg), adjust the volume of DMSO added rather than trying to remove minute amounts of powder.

3. Solubilization:

-

Add 10.0 mL of Anhydrous DMSO to the vial.

-

Cap tightly.

-

Vortex for 30–60 seconds. The solution should be clear and colorless.

-

Visual QC: Hold the vial against a light source. Check for "schlieren" lines (indicating incomplete mixing) or particulate matter. Sonicate for 5 minutes if particles persist.

4. Aliquoting & Storage:

-

Dispense into smaller aliquots (e.g., 100 µL or 500 µL) in sterile polypropylene or glass cryovials.

-

Storage: -20°C or -80°C.

-

Stability: Stable for >6 months at -20°C in DMSO. Avoid repeated freeze-thaw cycles (>5 cycles).

Protocol: Preparation of Aqueous Working Solution

Warning: Only prepare aqueous dilutions immediately before the experiment.

-

Thaw the DMSO stock aliquot at room temperature (do not heat).

-

Vortex to ensure homogeneity.

-

Dilute into the assay buffer (e.g., PBS or Media).

-

Example: To make 10 µM working solution from 10 mM stock: Dilute 1:1000.

-

Add 1 µL Stock to 999 µL Buffer.

-

-

Mix immediately.

-

pH Check: The HCl salt may slightly lower the pH of unbuffered water. In buffered systems (PBS, HEPES), this effect is negligible at pharmacological concentrations (<100 µM).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the preparation of the master stock solution.

Troubleshooting & Quality Control

| Observation | Possible Cause | Corrective Action |

| Precipitation upon thawing | Low solubility at cold temps or moisture ingress | Warm to 37°C for 5 mins; Vortex vigorously. If precipitate persists, discard. |

| Color change (Yellowing) | Oxidation of the amine | Discard. The amine group may have oxidized. Ensure storage under inert gas (Argon/Nitrogen) if possible. |

| Precipitation in Aqueous Buffer | "Salting out" or pH shock | Ensure the final concentration in buffer does not exceed solubility limits. Dilute slowly with vortexing. |

References

-

PubChem Compound Summary. (n.d.). 3-(2-Aminopropan-2-yl)benzonitrile hydrochloride.[3][4] National Center for Biotechnology Information. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

-

Gaylord Chemical. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. (Authoritative guide on DMSO solubility for organic salts).

Sources

- 1. personal.cityu.edu.hk [personal.cityu.edu.hk]

- 2. 3-[(Propan-2-yl)amino]propanenitrile | C6H12N2 | CID 136494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(2-aminopropan-2-yl)benzonitrile hydrochloride (C10H12N2) [pubchemlite.lcsb.uni.lu]

- 4. 1314713-41-1|2-(2-Aminopropan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

Application Note: Strategic Utilization of 3-(2-Aminopropan-2-yl)benzonitrile HCl in Heterocyclic Scaffold Design

Abstract

This technical guide outlines the synthetic utility of 3-(2-Aminopropan-2-yl)benzonitrile HCl (CAS: 115092-23-2), a specialized building block characterized by a gem-dimethyl benzylamine motif and a meta-positioned nitrile.[1] This molecule offers a unique combination of conformational restriction (via the Thorpe-Ingold effect) and metabolic stability (blocking benzylic oxidation). We present optimized protocols for overcoming the steric hindrance of the tertiary alkyl amine during amide coupling and detail the transformation of the nitrile group into tetrazole bioisosteres. These workflows are designed for medicinal chemists targeting GPCRs and kinase inhibitors where scaffold rigidity is paramount.[1]

Chemical Profile & Strategic Value[1]

The molecule consists of a benzene ring substituted at the 3-position with a cyano group and at the 1-position with an isopropylamine moiety. The gem-dimethyl group adjacent to the amine is the defining feature, distinguishing it from standard benzylamines.

| Property | Specification |

| IUPAC Name | 3-(2-amino-2-propanyl)benzonitrile hydrochloride |

| Molecular Formula | C |

| Molecular Weight | 196.68 g/mol (salt); 160.22 g/mol (free base) |

| Key Feature | gem-Dimethyl (Thorpe-Ingold) Effect |

| Solubility | High in Water, DMSO, MeOH; Low in DCM/Hexanes |

| pKa (Amine) | ~9.8–10.2 (Estimated) |

The "Gem-Dimethyl" Advantage

In drug design, replacing a methylene (-CH

-

Conformational Locking: The bulky methyl groups restrict rotation around the C-N bond, pre-organizing the molecule into a bioactive conformation (entropy reduction).

-

Metabolic Blocking: The gem-dimethyl group eliminates benzylic protons, shutting down Cytochrome P450-mediated benzylic oxidation, a common clearance pathway.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this building block.

Figure 1: Divergent synthetic workflows utilizing the amine and nitrile handles.

Detailed Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Challenge: The

Reagents:

-

Carboxylic Acid Partner (1.0 equiv)

-

3-(2-Aminopropan-2-yl)benzonitrile HCl (1.2 equiv)[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (anhydrous)

Step-by-Step Procedure:

-

Activation: In a dried round-bottom flask under inert atmosphere (N

), dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). -

Reagent Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature for 15 minutes. The solution should turn slightly yellow.[1]

-

Note: Pre-activation is crucial to ensure the active ester is formed before the hindered amine is introduced.[1]

-

-

Amine Addition: Add 3-(2-Aminopropan-2-yl)benzonitrile HCl (1.2 mmol) in one portion.

-

Reaction: Stir at room temperature for 12–24 hours.

-

Optimization Tip: If conversion is <50% by LC-MS after 12h, heat to 50°C. The gem-dimethyl group prevents racemization of the amine (it's achiral), but watch for epimerization if the carboxylic acid is chiral.

-

-

Work-up: Dilute with EtOAc (50 mL), wash with saturated NaHCO

(2 x 20 mL), 1M HCl (2 x 20 mL), and brine. Dry over Na -

Purification: Flash column chromatography (Hexane/EtOAc).